molecular formula C24H26O5 B14182412 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate CAS No. 866100-01-8

2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate

Cat. No.: B14182412
CAS No.: 866100-01-8
M. Wt: 394.5 g/mol
InChI Key: HEGBLBBUJGXRRV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-6-ol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is primarily attributed to its ability to interact with various molecular targets. The benzopyran moiety can intercalate with DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, the compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2H-1-benzopyran-6-yl 4-(octyloxy)benzoate is unique due to its octyloxy substituent, which enhances its lipophilicity and potentially improves its bioavailability and membrane permeability. This structural feature distinguishes it from other benzopyran derivatives and may contribute to its distinct biological activities .

Properties

CAS No.

866100-01-8

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

(2-oxochromen-6-yl) 4-octoxybenzoate

InChI

InChI=1S/C24H26O5/c1-2-3-4-5-6-7-16-27-20-11-8-18(9-12-20)24(26)28-21-13-14-22-19(17-21)10-15-23(25)29-22/h8-15,17H,2-7,16H2,1H3

InChI Key

HEGBLBBUJGXRRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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